1-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE
Overview
Description
1-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE is a complex organic compound that features a sulfamoylphenyl group, a carbamoylpropyl chain, and a furan ring connected through a prop-2-enoate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE typically involves multi-step organic reactions. One common route includes:
Formation of the sulfamoylphenyl intermediate: This step involves the sulfonation of phenylamine to introduce the sulfamoyl group.
Carbamoylation: The intermediate is then reacted with a carbamoyl chloride to form the carbamoylphenyl derivative.
Coupling with furan-2-yl prop-2-enoate: The final step involves the coupling of the carbamoylphenyl derivative with furan-2-yl prop-2-enoate under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The prop-2-enoate linkage can be reduced to form the corresponding alkane.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Saturated alkanes and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE involves its interaction with specific molecular targets. The sulfamoyl group can mimic natural substrates, allowing the compound to inhibit enzymes or bind to receptors. The furan ring and prop-2-enoate linkage contribute to the compound’s overall stability and reactivity, facilitating its biological activity.
Comparison with Similar Compounds
- 1-[(4-AMINOPHENYL)CARBAMOYL]PROPYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE
- 1-[(4-HYDROXYPHENYL)CARBAMOYL]PROPYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE
Comparison: 1-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. Compared to its analogs with amino or hydroxy groups, the sulfamoyl derivative may exhibit enhanced stability and different reactivity profiles, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[1-oxo-1-(4-sulfamoylanilino)butan-2-yl] (E)-3-(furan-2-yl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-2-15(25-16(20)10-7-13-4-3-11-24-13)17(21)19-12-5-8-14(9-6-12)26(18,22)23/h3-11,15H,2H2,1H3,(H,19,21)(H2,18,22,23)/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGXINJBJCZOND-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC(=O)C=CC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC(=O)/C=C/C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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